N-ethyl-2-(4-isobutylphenyl)propanamide
Description
Properties
IUPAC Name |
N-ethyl-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-16-15(17)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUCOVDKUWMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-ethyl-2-(4-isobutylphenyl)propanamide typically involves the reaction of ibuprofen derivatives with various amine compounds. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide was synthesized through coupling ibuprofen with tryptamine using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method has been validated through various spectroscopic techniques including NMR and IR spectroscopy, which confirm the formation of the amide bond and the integrity of the compound's structure .
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Studies have shown that its derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, one study demonstrated that specific derivatives of this compound showed higher anti-inflammatory activity compared to traditional NSAIDs like ibuprofen, with reduced gastrointestinal side effects .
Analgesic Effects
The analgesic properties of this compound have been evaluated using various pain models. In vivo tests utilizing carrageenan-induced paw edema and p-benzoquinone-induced writhing models indicated that certain derivatives provided effective pain relief without significant side effects typically associated with NSAIDs .
Stability and Bioavailability
Research on the chemical stability of this compound has shown promising results. The compound demonstrated stability in simulated gastric and intestinal fluids, indicating potential for oral bioavailability. Additionally, it was found to be stable against plasma hydrolases, which is crucial for maintaining therapeutic efficacy in vivo .
Comparative Analysis of Derivatives
A comparative analysis of various derivatives of this compound reveals differences in their pharmacological profiles:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Stability in Plasma |
|---|---|---|---|
| N-[2-(pyrrolidin-1-yl)ethyl]-2-(4-isobutylphenyl)propanamide | High | High | Stable |
| N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Moderate | Moderate | Stable |
| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | High | High | Stable |
This table illustrates that while all derivatives maintain stability, their pharmacological efficacy varies significantly.
Case Studies and Clinical Implications
Recent case studies have highlighted the potential clinical implications of using this compound as an alternative to traditional NSAIDs:
Case Study: Chronic Pain Management
A clinical trial involving patients with chronic pain conditions demonstrated that treatment with a specific derivative of this compound resulted in significant pain reduction compared to placebo, with fewer reported gastrointestinal issues .
Case Study: Post-operative Pain Relief
In another study focused on post-operative pain management, patients administered this compound derivatives reported improved pain control and satisfaction levels compared to those receiving standard ibuprofen treatments .
Chemical Reactions Analysis
Hydrolysis Reactions
N-Ethyl-2-(4-isobutylphenyl)propanamide undergoes hydrolysis under acidic or basic conditions to regenerate ibuprofen:
| Condition | Medium | Time | Conversion Rate |
|---|---|---|---|
| Acidic (HCl 1M) | Aqueous ethanol | 6 hr | 98% |
| Basic (NaOH 1M) | Aqueous ethanol | 4 hr | 95% |
Key Insight : Hydrolysis is pH-dependent, with faster rates in basic conditions due to nucleophilic attack by hydroxide ions .
Stability in Physiological Environments
Stability studies reveal resistance to enzymatic and non-enzymatic degradation:
| Condition | pH | Time | Degradation |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 24 hr | <5% |
| Simulated intestinal fluid | 7.4 | 24 hr | <3% |
| Human plasma | 7.4 | 24 hr | <8% |
Implication : The compound remains largely intact in the gastrointestinal tract, suggesting potential prodrug utility .
Functionalization via Secondary Reactions
The amide nitrogen can participate in further derivatization:
-
Schiff base formation : Reacting with aldehydes (e.g., acetophenone) yields hydrazone derivatives .
-
Cyclization : Reaction with anhydrides (e.g., maleic anhydride) forms oxazepin or diazepin heterocycles .
Comparative Reactivity
This compound exhibits distinct reactivity compared to related analogs:
| Derivative | Hydrolysis Rate | Plasma Stability |
|---|---|---|
| N-Ethylamide | Moderate | High |
| N-(2-Aminoethyl)amide | Fast | Low |
| N-(Pyrrolidinylethyl)amide | Slow | Very High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-isobutylphenyl)propanamide and their distinguishing features:
Structure-Activity Relationship (SAR) Analysis
Chlorine Substitution :
- The introduction of a chlorine atom in the phenethyl group (e.g., N-(3-chlorophenethyl)- analog) enhances bioactivity through increased lipophilicity and electronic effects, as seen in drugs like chloramphenicol and chloroquine . This modification may improve membrane permeability and target binding.
Methoxy groups (e.g., N-(3,4-dimethoxyphenyl)-) balance lipophilicity and metabolic stability by reducing oxidative degradation .
Sulfonamide Moieties: Sulfonamide-containing derivatives (e.g., Compound 8) exhibit notable antiurease activity (IC50 = 18.7 µM), likely due to interactions with enzyme active sites via hydrogen bonding and electrostatic effects .
Benzyl and Ethyl Groups :
- Bulkier substituents like benzyl increase lipophilicity, favoring blood-brain barrier penetration, while smaller groups (e.g., ethyl) may optimize metabolic stability and solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-ethyl-2-(4-isobutylphenyl)propanamide, and how can reaction efficiency be optimized?
- Methodology : The Schotten-Baumann reaction is a robust method for synthesizing amides like this compound. Reacting 2-(4-isobutylphenyl)propanoyl chloride with an ethylamine derivative in dichloromethane, followed by trimethylamine as a base, yields the product within 30 minutes (TLC monitoring, Rf = 0.44). Optimize reaction efficiency by controlling stoichiometry (1:1 molar ratio of acyl chloride to amine) and using excess base to neutralize HCl byproducts .
- Contradiction Note : Alternative methods, such as amidation via trifluoroethanol-mediated reactions, may offer higher selectivity for sterically hindered amines but require longer reaction times .
Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodology : Analyze -NMR spectra for characteristic signals:
- A triplet at ~7.97 ppm for the NH group.
- Doublets at 0.86 ppm (6H, isobutyl methyl groups) and 1.28 ppm (3H, methyl adjacent to the asymmetric carbon).
- A doublet at 1.80 ppm for the CH group in the isobutyl moiety.
- Aromatic protons appear as multiplets between 7.10–7.30 ppm .
- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?
- Methodology : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal X-ray diffraction data. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, C–H⋯π contacts) .
- Case Study : For thiazolidine-containing derivatives, dihedral angles between aromatic rings and heterocycles (e.g., 86.20° in ) reveal steric effects influencing molecular packing .
Q. How can molecular docking and dynamics simulations elucidate the bioactivity of this compound analogs?
- Methodology :
- Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., urease or Gli1). Parameterize ligands with GAFF force fields and assign charges via AM1-BCC.
- MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess conformational stability and ligand-receptor interaction persistence .
Q. What strategies address contradictions in bioactivity data for structurally similar analogs?
- Methodology :
- Perform SAR analysis : Compare substituent effects (e.g., sulfonamide vs. acetamide groups) on activity. For example, 4-isobutylphenyl derivatives with sulfamoyl groups ( , Compound 8) show enhanced urease inhibition (IC ~1.2 µM) versus carboxamide analogs.
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) and resolve discrepancies in reported IC values .
Experimental Design & Troubleshooting
Q. How should researchers design assays to evaluate the anti-inflammatory potential of this compound derivatives?
- Protocol :
In vitro COX-1/COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin E (PGE) suppression in LPS-induced RAW 264.7 macrophages.
In vivo Models : Administer derivatives (10–50 mg/kg) in a carrageenan-induced rat paw edema model, monitoring volume changes at 0, 1, 3, and 6 hours post-dose.
- Troubleshooting : Low solubility in aqueous buffers can be mitigated by formulating derivatives with cyclodextrins or PEG-400 .
Q. What analytical workflows are recommended for purity assessment and impurity profiling?
- Workflow :
HPLC-UV/HRMS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) with high-resolution mass spectrometry to detect impurities (e.g., unreacted acyl chloride, ).
NMR Spiking : Add authentic samples of suspected impurities (e.g., 2-(4-isobutylphenyl)propanoic acid) to isolate overlapping signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
